molecular formula C9H20S2 B14747170 2,8-Dimethyl-3,7-dithianonane CAS No. 4911-45-9

2,8-Dimethyl-3,7-dithianonane

Cat. No.: B14747170
CAS No.: 4911-45-9
M. Wt: 192.4 g/mol
InChI Key: RGKWWDXSYCDORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dimethyl-3,7-dithianonane is an organic compound with the molecular formula C₉H₂₀S₂ and a molecular weight of 192.385 g/mol It is characterized by the presence of two sulfur atoms and two methyl groups attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethyl-3,7-dithianonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,8-dimethyl-1,3-dithiane with a suitable alkylating agent. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-3,7-dithianonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,8-Dimethyl-3,7-dithianonane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-3,7-dithianonane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of sulfur atoms, allowing it to participate in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dimethyl-3,7-dithianonane is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

4911-45-9

Molecular Formula

C9H20S2

Molecular Weight

192.4 g/mol

IUPAC Name

1,3-bis(propan-2-ylsulfanyl)propane

InChI

InChI=1S/C9H20S2/c1-8(2)10-6-5-7-11-9(3)4/h8-9H,5-7H2,1-4H3

InChI Key

RGKWWDXSYCDORF-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCCSC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.